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Abstract

N-C16-Deoxysphinganine, a non-canonical sphingolipid, has garnered increasing interest
within the scientific community for its potent biological activities and association with various
pathological conditions. This technical guide provides a comprehensive overview of N-C16-
Deoxysphinganine, including its full chemical name, biosynthesis, and involvement in cellular
signaling pathways. Detailed experimental protocols for its analysis and synthesis are
presented, alongside a summary of its cytotoxic effects. This document is intended to serve as
a valuable resource for researchers investigating the roles of atypical sphingolipids in health
and disease.

Chemical Identity and Properties

The full chemical name for N-C16-Deoxysphinganine is N-palmitoyl-1-deoxysphinganine. It is
also commonly referred to as N-hexadecanoyl-1-deoxysphinganine or 1-deoxydihydroceramide
(1-deoxyDHCer).[1] The notation (m18:0/16:0) is also used to describe its structure, indicating
an 18-carbon 1-deoxysphinganine backbone N-acylated with a 16-carbon fatty acid (palmitic
acid).
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Table 1: Physicochemical Properties of N-palmitoyl-1-deoxysphinganine

Property Value Reference
CAS Number 378755-69-2 [1]
Molecular Formula C34H69NO2 [1]
Molecular Weight 523.92 g/mol [1]
Appearance Powder [2]
Storage Temperature -20°C [2]
Purity (typical) >99% (TLC) [2]

Biosynthesis of N-palmitoyl-1-deoxysphinganine

N-palmitoyl-1-deoxysphinganine is synthesized via a non-canonical branch of the sphingolipid
biosynthetic pathway. The key enzyme responsible for this diversion is serine
palmitoyltransferase (SPT).

Under normal physiological conditions, SPT catalyzes the condensation of L-serine and
palmitoyl-CoA to initiate sphingolipid synthesis. However, SPT can also utilize L-alanine as a
substrate, particularly under conditions of low L-serine availability or in the presence of certain
SPT mutations.[3][4][5] The condensation of L-alanine and palmitoyl-CoA results in the
formation of 1-deoxysphinganine.[3][5]

Subsequently, 1-deoxysphinganine is N-acylated by ceramide synthases (CerS) to form N-acyl-
1-deoxysphinganines, including N-palmitoyl-1-deoxysphinganine.[2]
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Biosynthesis of N-palmitoyl-1-deoxysphinganine.

Biological Activity and Signaling Pathways

N-palmitoyl-1-deoxysphinganine is a potent inhibitor of sphingolipid metabolism and its
accumulation has been linked to cellular dysfunction and various pathologies.[1]

Cytotoxicity

The accumulation of 1-deoxydihydroceramides, including the N-C16 species, is cytotoxic to
various cell types, including neurons and pancreatic B-cells.[5] This cytotoxicity is a contributing
factor to the pathology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and
type 2 diabetes.[5] While specific IC50 values for N-palmitoyl-1-deoxysphinganine are not
widely reported, its precursor, 1-deoxysphinganine, exhibits significant cytotoxicity.

Table 2: Cytotoxicity of 1-deoxysphinganine
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. Assay Cytotoxicity
Cell Line ] ] Value Reference
Duration Metric

HGC-27 (Human

) 24 hours CC50 19.7 £ 3.3 uM [1]
gastric cancer)
MEFs (Mouse
embryonic Not Specified LD50 7 uM [1]

fibroblasts)

Endoplasmic Reticulum (ER) Stress and Apoptosis

Accumulation of 1-deoxydihydroceramides has been shown to induce endoplasmic reticulum
(ER) stress.[6] This can lead to the activation of the unfolded protein response (UPR), a cellular
stress response. The UPR is mediated by three main sensor proteins: IRE1la, PERK, and
ATF6.[7] Prolonged or severe ER stress can trigger apoptosis, or programmed cell death. The
apoptotic cascade involves the activation of a series of caspases, which are proteases that

execute the dismantling of the cell.[8][9]
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ER Stress and Apoptosis Induction.

JNK and p38 MAPK Signaling

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways
are stress-activated signaling cascades that can be triggered by various cellular insults,
including ER stress.[10][11] Activation of these pathways can lead to diverse cellular outcomes,
including apoptosis and inflammation. The activation of JINK and p38 MAPK has been
implicated in the cellular response to 1-deoxysphingolipid accumulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID
CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. biorxiv.org [biorxiv.org]

e 4. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct
Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

e 5. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma
membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

¢ 6. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC
[pmc.ncbi.nlm.nih.gov]

o 7.researchgate.net [researchgate.net]
o 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

e 9. Ordering of caspases in cells undergoing apoptosis by the intrinsic pathway - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. ASK1 is required for sustained activations of JINK/p38 MAP kinases and apoptosis - PMC
[pmc.ncbi.nlm.nih.gov]

e 11. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors
SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [What is the full chemical name for N-C16-
Deoxysphinganine?]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044052#what-is-the-full-chemical-name-for-n-c16-
deoxysphinganine]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3044052?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Mechanisms-of-activation-for-IRE1a-PERK-and-ATF6-A-In-the-absence-of-endoplasmic_fig2_392842752
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872137/
https://www.biorxiv.org/content/10.1101/2020.02.24.963462v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC6467773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6467773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9587408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9587408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3090242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3090242/
https://www.researchgate.net/figure/Unfolded-protein-response-IRE1-PERK-and-ATF6-activation-Cells-cope-with-stressful_fig1_235690638
https://pmc.ncbi.nlm.nih.gov/articles/PMC3683896/
https://pubmed.ncbi.nlm.nih.gov/19325570/
https://pubmed.ncbi.nlm.nih.gov/19325570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1083842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1083842/
https://pubmed.ncbi.nlm.nih.gov/18222647/
https://pubmed.ncbi.nlm.nih.gov/18222647/
https://pubmed.ncbi.nlm.nih.gov/18222647/
https://www.benchchem.com/product/b3044052#what-is-the-full-chemical-name-for-n-c16-deoxysphinganine
https://www.benchchem.com/product/b3044052#what-is-the-full-chemical-name-for-n-c16-deoxysphinganine
https://www.benchchem.com/product/b3044052#what-is-the-full-chemical-name-for-n-c16-deoxysphinganine
https://www.benchchem.com/product/b3044052#what-is-the-full-chemical-name-for-n-c16-deoxysphinganine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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